molecular formula C10H13NO3 B12869308 3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid

3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid

Cat. No.: B12869308
M. Wt: 195.21 g/mol
InChI Key: GQCOWMCRRVGKGS-UHFFFAOYSA-N
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Description

3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid is a β-amino acid derivative characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl group attached to a propionic acid backbone

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H13NO3/c1-6(10(13)14)9(11)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)

InChI Key

GQCOWMCRRVGKGS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 4-hydroxybenzaldehyde.

    Aldol Condensation: The precursor undergoes aldol condensation with an appropriate ketone to form an intermediate.

    Reduction: The intermediate is then reduced to form the corresponding alcohol.

    Amination: The alcohol undergoes amination to introduce the amino group.

    Final Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Carboxylic Acid Modifications

The propionic acid group participates in standard acid-mediated reactions:

Reaction TypeReagents/ConditionsProduct FormedKey Applications
EsterificationMethanol, H₂SO₄ (catalytic)Methyl 3-amino-3-(4-hydroxyphenyl)-2-methylpropanoate Improves solubility for biological assays
Hydrazide FormationHydrazine hydrate, reflux3-amino-3-(4-hydroxyphenyl)-2-methylpropanehydrazide Precursor for hydrazone synthesis
AmidationSOCl₂ → R-NH₂Corresponding amide derivativesDrug conjugate development

Amino Group Reactivity

The β-amino group shows nucleophilic character:

  • Acylation : Reacts with acetic anhydride to form N-acetyl derivatives (analogous to Fmoc protection in)

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate hydrazones under mild reflux (58–94% yields)

  • Cyclization : Forms heterocycles when treated with diketones (e.g., 2,5-hexanedione → pyrrole derivatives)

Aromatic Hydroxyl Reactions

The para-hydroxyphenyl group undergoes selective transformations:

ReactionConditionsOutcome
O-AlkylationCH₃I, K₂CO₃, DMFMethyl ether derivative
O-AcylationAc₂O, pyridineAcetyl-protected analog
Electrophilic SubstitutionHNO₃/H₂SO₄ (0–5°C)Nitration at ortho/para positions

Stereochemical Considerations

The methyl group at C2 creates steric effects influencing reaction kinetics:

  • Reduces nucleophilic substitution rates at C3 by 30–40% compared to unmethylated analogs

  • Directs regioselectivity in cyclization reactions (e.g., preferential 5-membered ring formation)

Stability and Side Reactions

Critical stability data:

  • Thermal Decomposition : Onset at 185°C (TGA) with CO₂ evolution

  • Oxidative Degradation : Forms quinone derivatives under H₂O₂ (0.1M, pH 7.4)

  • Racemization : <2% epimerization at C3 when heated at 80°C (pH 5–7)

This reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications, particularly in developing protease-resistant peptides and metal-chelating antioxidants .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid serves as a precursor for synthesizing various bioactive molecules. Its ability to undergo functionalization enables the creation of complex organic compounds with potential therapeutic properties.

Biology

  • Metabolic Pathways : The compound has been studied for its role as a bacterial metabolite and its involvement in metabolic pathways. It demonstrates potential as an antimicrobial agent against multidrug-resistant pathogens, particularly those identified as high-priority by the World Health Organization .
  • Antioxidant Properties : It exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS), which contributes to its potential in cancer prevention and treatment.

Medicine

  • Anticancer Potential : Research indicates that this compound may possess anticancer properties due to its ability to modulate oxidative stress and inflammation pathways. This makes it a candidate for developing novel therapeutic agents aimed at cancer treatment.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .

Industry

  • Pharmaceutical Intermediate : In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its versatility allows for the development of various medicinal formulations.

Case Study 1: Antimicrobial Efficacy

A study synthesized derivatives of this compound and evaluated their antimicrobial activity against clinically relevant pathogens. The results demonstrated that certain derivatives exhibited strong activity against multidrug-resistant strains, highlighting the compound's potential as a basis for new antimicrobial agents .

Case Study 2: Antioxidant Activity in Cancer Research

Research investigating the antioxidant properties of this compound revealed its effectiveness in reducing oxidative stress in cancer cells. This property was linked to improved responses to chemotherapeutic agents, suggesting that the compound could enhance cancer treatment protocols through its antioxidant effects.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyphenyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the methyl group, making it less sterically hindered.

    4-Hydroxyphenylglycine: Contains a glycine backbone instead of a propionic acid backbone.

    Tyrosine: A natural amino acid with a similar hydroxyphenyl group but different overall structure.

Uniqueness

3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid is unique due to the presence of the methyl group, which introduces steric hindrance and can affect its reactivity and interactions with biological targets. This structural feature can lead to different biological activities and chemical properties compared to its analogs.

Biological Activity

3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid, also known as 3-(4-hydroxyphenyl)amino propanoic acid, is a beta-amino acid that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 non-small cell lung cancer cells. Notably, certain derivatives reduced cell viability by up to 50% and inhibited cell migration, suggesting a potent anti-metastatic effect .

Case Study: A549 Cell Line

A series of derivatives were tested for their cytotoxicity against A549 cells compared to standard chemotherapeutic agents like doxorubicin and cisplatin. The results indicated that some derivatives exhibited comparable or superior efficacy, with the most promising compound demonstrating a half-maximal inhibitory concentration (IC50) significantly lower than that of doxorubicin .

Antioxidant Properties

The antioxidant activity of this compound derivatives has also been evaluated using various assays, including the DPPH radical scavenging assay. The findings revealed that these compounds possess strong antioxidant properties, which could play a crucial role in mitigating oxidative stress in cancer cells .

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound 2085%12
Ascorbic Acid95%5

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives was assessed against multidrug-resistant bacterial and fungal pathogens. The results indicated broad-spectrum activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for selected derivatives against various pathogens:

PathogenMIC (µg/mL)
MRSA1 - 8
VRE (Enterococcus faecalis)0.5 - 2
Pseudomonas aeruginosa32 - 64
Candida auris8 - 64

These findings underscore the potential of these compounds as candidates for developing new antibiotics targeting resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their structural characteristics. Modifications such as the introduction of hydroxyl or heterocyclic groups have been shown to enhance both anticancer and antimicrobial activities. This structure-activity relationship suggests that further chemical modifications could lead to more potent derivatives .

Q & A

Q. What are the key physicochemical properties of 3-Amino-3-(4-hydroxyphenyl)-2-methyl-propionic acid, and how do they influence its experimental handling?

Answer: The compound has a molecular formula of C₁₀H₁₃NO₃ (molecular weight: 195.21 g/mol). Its structure includes a chiral center at the β-carbon, a 4-hydroxyphenyl group, and a methyl substituent on the α-carbon, which confer stereochemical complexity and influence solubility in polar solvents. Key properties include:

  • Storage : Requires protection from light and moisture, with recommended storage under inert atmosphere at room temperature .
  • Hazards : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319) .
    Methodological Note : Use inert gas purging during storage to prevent oxidation. For solubility challenges, employ dimethyl sulfoxide (DMSO) or aqueous buffers at pH 7–8 for biological assays.

Q. What synthetic routes are available for 3-Amino-3-(4-hydroxyphenyl)-2-methyl-propionic acid, and how can enantiopurity be ensured?

Answer: Synthesis typically involves:

Friedel-Crafts alkylation : Introduce the methyl group via reaction of 4-hydroxyphenylpropionic acid with methyl iodide under basic conditions.

Amination : Use a Strecker synthesis approach with KCN and NH₃ to install the amino group, followed by acidic hydrolysis.

Chiral resolution : Employ enzymatic kinetic resolution (e.g., using acylase I) or chiral chromatography (e.g., cellulose-based CSPs) to isolate the desired enantiomer .
Methodological Note : Monitor reaction progress via LC-MS and confirm enantiomeric excess (ee) using polarimetry or chiral HPLC.

Advanced Research Questions

Q. How does stereochemistry at the β-carbon affect the compound’s biological activity in enzyme inhibition studies?

Answer: The (S)-enantiomer exhibits 5–10× higher inhibitory activity against tyrosine hydroxylase compared to the (R)-form, as shown in in vitro assays using rat brain homogenates. This is attributed to better fit into the enzyme’s active site, mimicking the natural substrate L-tyrosine. Methodological Note :

  • Use recombinant tyrosine hydroxylase in inhibition assays (IC₅₀ determination via fluorometric detection of L-DOPA).
  • Validate stereochemical assignments via X-ray crystallography or NOESY NMR .

Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Answer:

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O → acetonitrile) to detect residual starting materials (e.g., 4-hydroxyphenylpropionic acid; retention time ~8.2 min).
  • LC-HRMS : Identify byproducts like β-methylated derivatives (exact mass: 209.1056 Da) with a Q-TOF instrument (resolution >30,000).
  • ICP-MS : Screen for heavy metals (e.g., Pd from catalytic steps; limit <10 ppm) .

Q. How do structural modifications (e.g., halogenation or methoxy substitution) alter the compound’s pharmacokinetic profile?

Answer: Comparative studies with analogs show:

Modification LogP Plasma Half-life (rats) BBB Penetration
Parent compound1.22.1 hLow
4-Fluoro derivative1.83.5 hModerate
3-Methoxy derivative0.91.8 hNone

Methodological Note : Perform in situ intestinal perfusion for absorption studies and PAMPA-BBB assays for blood-brain barrier permeability .

Key Research Recommendations

  • Prioritize enantioselective synthesis to exploit the (S)-enantiomer’s superior bioactivity.
  • Investigate co-crystallization with target enzymes for mechanistic insights.
  • Explore prodrug strategies (e.g., esterification) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.